molecular formula C25H28N4O2S B11284755 N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11284755
M. Wt: 448.6 g/mol
InChI Key: KITAMXSJMREWJN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenyl group, a pyrimidine ring, and a thioacetamide moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Thioacetamide Introduction: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an acetamide precursor.

    Phenyl Group Attachment: The phenyl group is attached through an electrophilic aromatic substitution reaction, using 3,5-dimethylphenyl as the electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide: shares similarities with other thioacetamide derivatives and pyrimidine-based compounds.

Uniqueness

  • The unique combination of a phenyl group, a pyrimidine ring, and a thioacetamide moiety distinguishes this compound from others. Its specific structure may confer unique biological activities or chemical reactivity, making it a valuable subject for further research.

Properties

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-oxo-6-(2-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H28N4O2S/c1-17-12-18(2)14-20(13-17)26-23(30)16-32-25-27-22-9-11-29(15-21(22)24(31)28-25)10-8-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3,(H,26,30)(H,27,28,31)

InChI Key

KITAMXSJMREWJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCC4=CC=CC=C4)C(=O)N2)C

Origin of Product

United States

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